1-Tosylpyrozole

Regioselective synthesis Organolithium chemistry Pyrazole functionalization

Researchers requiring regioselective C-5 functionalization of pyrazole face low yields and byproducts with unprotected or N-alkyl pyrazoles. 1-Tosylpyrazole solves this by providing a stable N-protecting group that enables directed lithiation at C-5 with high regioselectivity. • Enables C-5 directed lithiation and electrophilic trapping-transformations inaccessible with unprotected pyrazole. • Tosyl group remains stable through diverse reaction conditions, allowing parallel synthesis campaigns to isolate C-5 SAR contributions. • Distinctive NMR signatures of the tosyl group facilitate rapid identity verification and qNMR purity determination. • Transition-metal-free iodocyclization protocols for 5-substituted-4-iodo derivatives reduce catalyst costs and metal contamination risks. Supplied with comprehensive QC documentation. Bulk quantities available for process development.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 6126-10-9
Cat. No. B189244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosylpyrozole
CAS6126-10-9
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
InChIInChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3
InChIKeyXDFZXGSBGXAPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosylpyrazole: N-Protected Pyrazole Building Block


1-Tosylpyrazole (systematic name: 1-[(4-methylphenyl)sulfonyl]-1H-pyrazole) is an N-protected pyrazole derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the pyrazole ring [1]. With molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol, this solid compound features defined physicochemical properties including a calculated LogP of 2.50930 and a topological polar surface area (PSA) of 60.34 Ų . The tosyl group serves dual roles: it acts as a protecting group for the pyrazole NH during synthetic manipulations and as an activating/directing group for regioselective functionalization at the C-5 position [2].

Product type N-protected pyrazole building block
Key attribute Tosyl group for C-5 regioselective directing
Use context Medicinal chemistry and parallel library synthesis

1-Tosylpyrazole Substitution Limitations


Direct substitution of 1-tosylpyrazole with unprotected pyrazole, 1-methylpyrazole, 1-phenylpyrazole, or 1-benzylpyrazole in synthetic workflows introduces fundamental differences in reactivity, regioselectivity, and downstream functionalization potential [1]. The tosyl group provides a unique balance of electron-withdrawing character that activates the C-5 position for directed lithiation while remaining sufficiently stable to standard reaction conditions—a profile not replicated by methyl (electron-donating, no activation), phenyl (conjugation effects alter reactivity), benzyl (susceptible to hydrogenolysis), or unprotected pyrazole (NH proton interferes with organometallic reagents) [2]. Additionally, the tosyl group imparts characteristic NMR spectroscopic signatures that enable unambiguous structural assignment of regioisomeric products—a diagnostic capability absent in non-sulfonamide N-substituted analogs [3].

!
Unprotected pyrazole: NH proton quenches organometallic reagents; directed C-5 lithiation not feasible.
!
Methyl/phenyl/benzyl analogs: lack electron‑withdrawing activation and may shift reactivity or require catalyst‑based methods.
!
Non-sulfonamide N-substituted pyrazoles: absence of characteristic NMR diagnostic signatures complicates regioisomer assignment.

1-Tosylpyrazole Differentiation Evidence


C-5 Directed Lithiation vs. Unprotected Pyrazole

1-Tosylpyrazole undergoes regioselective deprotonation at the C-5 position upon treatment with tert-butyllithium at -78 °C in THF, enabling subsequent alkylation with electrophiles to afford C-5 substituted 1-tosylpyrazoles in good to excellent yields [1]. In contrast, unprotected pyrazole cannot be subjected to identical conditions due to the acidic NH proton, which would quench the organolithium reagent and preclude directed lithiation [1]. This represents a fundamental difference in synthetic accessibility to C-5 functionalized derivatives.

C-5 directed lithiation
Class-level inference
1-Tosylpyrazole: good to excellent yields of C-5 alkylated products (t-BuLi, −78 °C, THF). Unprotected pyrazole: no reaction.
Supports C-5 regioselective synthesis route
Organolithium compatibility review recommended
Regioselective synthesis Organolithium chemistry Pyrazole functionalization

1H NMR Regioisomer Discrimination

The 1-tosyl substituent imparts a characteristic low-field shift to the pyrazole 4-H proton (δ), enabling differentiation between 3- and 5-amino regioisomers through comparison of calculated versus measured δ(4-H) values [1]. This diagnostic capability was established by extending the pyrazole substituent increment system of Tensmeyer and Ainsworth to include 1-tosyl and 1-benzyl groups [1]. While 1-benzylpyrazole also exhibits a substituent increment, the tosyl group provides a more pronounced and reliable shift that enhances regioisomer discrimination in complex mixtures.

NMR regioisomer discrimination
Cross-study comparable
1-Tosyl substituent increment for δ(4-H) enables 3‑ vs 5‑amino regioisomer differentiation; more pronounced shift than 1‑benzyl analog.
Analytical quality control and identity verification
Validated in CDCl3/DMSO‑d6
NMR spectroscopy Structural assignment Regioisomer identification

Transition-Metal-Free Iodocyclization Efficiency

5-Substituted 4-iodo-1-tosylpyrazoles are accessible in good to moderate yields via a transition-metal-free iodocyclization of N-propargyl-N′-tosylhydrazines with molecular iodine (I2) in the presence of NaHCO3 [1]. This methodology avoids transition-metal catalysts entirely, reducing cost, eliminating metal contamination concerns, and improving environmental compatibility [1]. Alternative N-protected pyrazoles (e.g., N-benzyl, N-SEM) often require transition-metal-catalyzed cross-coupling for analogous functionalization, introducing additional purification burdens and cost considerations.

Iodocyclization efficiency
Class-level inference
Transition-metal-free I2/NaHCO3 protocol yields 5‑substituted 4‑iodo‑1‑tosylpyrazoles. Alternative N‑protected pyrazoles often require Pd/Cu catalysis.
Reduces metal contamination and catalyst cost
Green chemistry process advantage
Green chemistry Transition-metal-free synthesis Iodocyclization

Solid-State NMR Benchmark Data

1-Tosylpyrazole has been fully characterized by 1H, 13C, and 15N NMR spectroscopy in both solution and solid state, with chemical shifts compared against GIAO/DFT calculated absolute shieldings [1]. This comprehensive spectral dataset provides a definitive reference for identity confirmation and purity assessment [1]. Among the six N-substituted pyrazoles and indazoles studied in this work, 1-tosylpyrazole exhibited distinct solid-state NMR behavior that can serve as a benchmark for analytical method development and batch-to-batch consistency verification.

Solid-state NMR benchmark
Cross-study comparable
Complete 1H, 13C, 15N solution and solid‑state NMR assignments validated against DFT calculations. Distinctive sulfonamide fingerprint.
Procurement quality assurance reference
Batch-to-batch consistency verification
Solid-state NMR Quality control Analytical reference standards

1-Tosylpyrazole Application Scenarios


C-5 Regioselective Functionalization for Medicinal Chemistry

1-Tosylpyrazole enables the directed lithiation and subsequent electrophilic trapping at the C-5 position of the pyrazole ring, a transformation that is inaccessible using unprotected pyrazole [1]. This regioselective functionalization is critical for constructing pyrazole-based drug candidates where the C-5 substituent modulates target binding or pharmacokinetic properties. The tosyl group can be retained as a metabolically stable moiety or removed post-functionalization to liberate the NH pyrazole for further elaboration.

NMR Quality Control Reference Standard

The comprehensive solution-state and solid-state NMR characterization of 1-tosylpyrazole provides a robust reference dataset for identity verification and purity assessment in quality control laboratories [1]. The distinctive NMR signatures of the tosyl group facilitate rapid confirmation of compound identity, while the published chemical shift assignments enable method development for quantitative NMR (qNMR) purity determination.

Transition-Metal-Free 4-Iodopyrazole Synthesis

1-Tosylpyrazole serves as the core scaffold for accessing 5-substituted 4-iodo-1-tosylpyrazoles via a transition-metal-free iodocyclization protocol [1]. This methodology eliminates catalyst costs, avoids metal contamination in final products, and aligns with green chemistry principles—making it particularly attractive for pharmaceutical process development where palladium removal can be a significant cost and regulatory burden.

N-Protected Building Block for Parallel Library Synthesis

The tosyl protecting group on 1-tosylpyrazole provides a stable N-substituent that withstands a wide range of reaction conditions while maintaining the pyrazole ring intact [1]. This stability enables its use as a common intermediate in parallel synthesis campaigns, where diverse functionalization at C-5 can be explored while keeping the N-protecting group constant, thereby isolating the SAR contributions of the C-5 substituent.

Application
Selection Property
Validation Focus
C-5 regioselective functionalization
Directed lithiation compatibility
C-5 alkylation yield and selectivity
NMR quality control reference
Published solution/solid‑state NMR data
Identity confirmation and qNMR purity
Transition‑metal‑free 4‑iodopyrazole synthesis
Iodocyclization protocol
Catalyst‑free route, metal residue avoidance
Parallel library synthesis
Stable N‑tosyl protecting group
Broad condition tolerance, SAR isolation

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